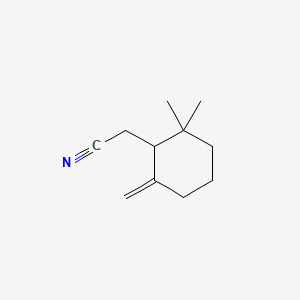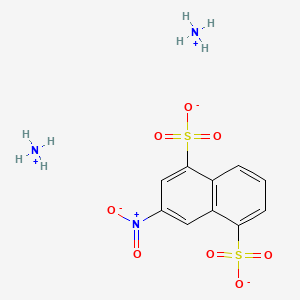
1,5-Naphthalenedisulfonic acid, 3-nitro-, diammonium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,5-Naphthalenedisulfonic acid, 3-nitro-, diammonium salt is a chemical compound with the molecular formula C10H8N2O9S2. It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and contains two sulfonic acid groups and a nitro group. This compound is often used in various chemical and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Naphthalenedisulfonic acid, 3-nitro-, diammonium salt typically involves the nitration of 1,5-Naphthalenedisulfonic acid. The nitration process can be carried out using a mixture of concentrated sulfuric acid and nitric acid at controlled temperatures to introduce the nitro group into the naphthalene ring. The resulting product is then neutralized with ammonium hydroxide to form the diammonium salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is often crystallized and purified through recrystallization techniques.
Chemical Reactions Analysis
Types of Reactions
1,5-Naphthalenedisulfonic acid, 3-nitro-, diammonium salt undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The sulfonic acid groups can be reduced to sulfonate salts.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like sodium methoxide and potassium tert-butoxide are employed for nucleophilic substitution reactions.
Major Products Formed
Reduction: The reduction of the nitro group forms 1,5-Naphthalenedisulfonic acid, 3-amino-, diammonium salt.
Substitution: Substitution reactions can yield various derivatives depending on the substituent introduced.
Scientific Research Applications
1,5-Naphthalenedisulfonic acid, 3-nitro-, diammonium salt has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of dyes, pigments, and as a stabilizer in various chemical processes.
Mechanism of Action
The mechanism of action of 1,5-Naphthalenedisulfonic acid, 3-nitro-, diammonium salt involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The sulfonic acid groups enhance the compound’s solubility and facilitate its interaction with enzymes and proteins, leading to various biochemical effects.
Comparison with Similar Compounds
Similar Compounds
1,5-Naphthalenedisulfonic acid: Lacks the nitro group and has different reactivity and applications.
1,8-Naphthalenedisulfonic acid: Another isomer with distinct chemical properties.
2,6-Naphthalenedisulfonic acid: Differently substituted naphthalene derivative with unique applications.
Uniqueness
1,5-Naphthalenedisulfonic acid, 3-nitro-, diammonium salt is unique due to the presence of both sulfonic acid and nitro groups, which confer distinct chemical reactivity and versatility in various applications. Its ability to undergo multiple types of chemical reactions and its use in diverse fields make it a valuable compound in scientific research and industry.
Properties
CAS No. |
84732-26-3 |
|---|---|
Molecular Formula |
C10H13N3O8S2 |
Molecular Weight |
367.4 g/mol |
IUPAC Name |
diazanium;3-nitronaphthalene-1,5-disulfonate |
InChI |
InChI=1S/C10H7NO8S2.2H3N/c12-11(13)6-4-8-7(10(5-6)21(17,18)19)2-1-3-9(8)20(14,15)16;;/h1-5H,(H,14,15,16)(H,17,18,19);2*1H3 |
InChI Key |
ZLQKSFYNLRAKLR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C(C=C2S(=O)(=O)[O-])[N+](=O)[O-])C(=C1)S(=O)(=O)[O-].[NH4+].[NH4+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


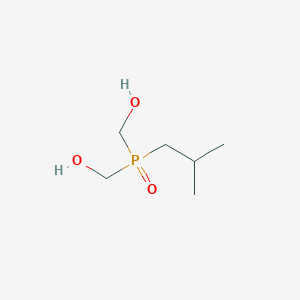
![Methoxy(3-methoxyphenyl)methylene]propanedinitrile](/img/structure/B13778975.png)

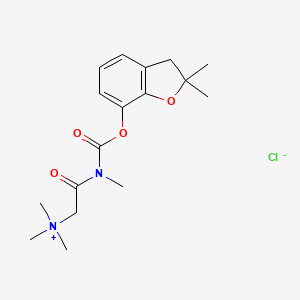
![2-[(Dimethylamino)methyl]-6-methylaniline](/img/structure/B13778980.png)
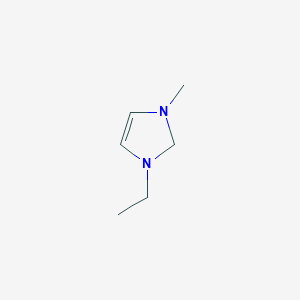
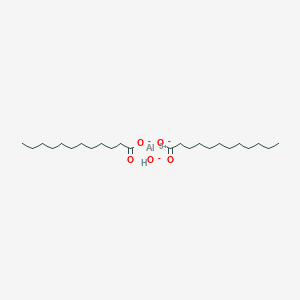
![Titanium, [(hydroxy-kappaO)acetato(2-)-kappaO]bis[4-(1-methyl-1-phenylethyl)phenolato]-, (T-4)-](/img/structure/B13778993.png)
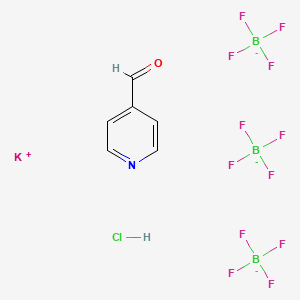
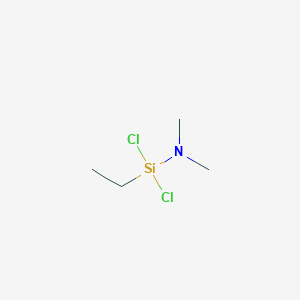
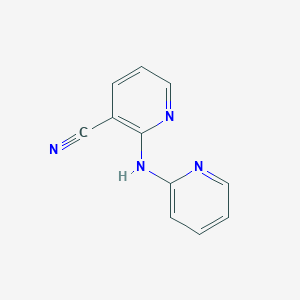
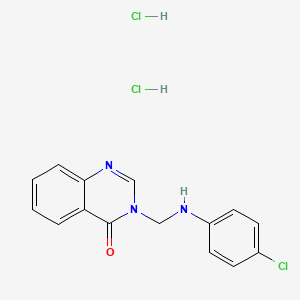
![(1R,2S)-1-Amino-2-ethenyl-N-[(1-methylcyclopropyl)sulfonyl]-cyclopropanecarboxamide](/img/structure/B13779032.png)
